- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT Insights, Journal of Organic Chemistry, 2022, 87(6), 4241-4253

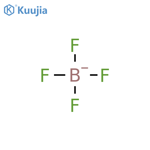

Cas no 14874-70-5 (Borate(1-),tetrafluoro-)

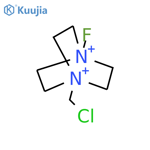

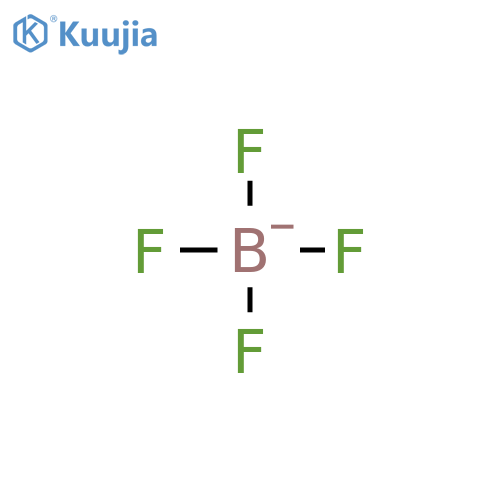

Borate(1-),tetrafluoro- structure

Nome do Produto:Borate(1-),tetrafluoro-

Borate(1-),tetrafluoro- Propriedades químicas e físicas

Nomes e Identificadores

-

- Borate(1-),tetrafluoro-

- tetrafluoroborate

- BF4(-)

- Fluoborate

- PC1553

- tetrafluoridoborate(1-)

- tetrafluoridoborate(III)

- Tetrafluoroborat

- BF4 anion

- Borate,tetrafluoro-

- tetrafluoroborate(1-)

- Tetrafluoroboronanion

- fluoroborate

- tetrafluroborate

- 14874-70-5

- tetrafluoroboranuide

- TETRAFLUOROBORATE ANION

- BDBM26993

- CHEMBL1789400

- TETRAFLUOROBORATE (BF41-)

- Q27118029

- BF4

- tetrafluoroborate ion

- Diethylammonium tetrafluoroborate

- 61674-41-7

- 4YCF3545OY

- ODGCEQLVLXJUCC-UHFFFAOYSA-N

- CHEBI:38899

- Hydrogen Tetrafluoroborate(1-) (48% solution in H2O)

- fluorborate

- 17085-33-5

- [BF4](-)

- BF4-

- Borate(1-), tetrafluoro-

-

- Inchi: InChI=1S/BF4/c2-1(3,4)5/q-1

- Chave InChI: ODGCEQLVLXJUCC-UHFFFAOYSA-N

- SMILES: F[B-](F)(F)F

Propriedades Computadas

- Massa Exacta: 88.01070

- Massa monoisotópica: 87.002918

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 5

- Contagem de Ligações Rotativas: 0

- Complexidade: 19.1

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 0

Propriedades Experimentais

- PSA: 0.00000

- LogP: 1.30000

Borate(1-),tetrafluoro- Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

Referência

- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl Carbonates, Journal of Organic Chemistry, 2008, 73(7), 2784-2791

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 5 d, rt

1.3 overnight, 100 °C

1.2 5 d, rt

1.3 overnight, 100 °C

Referência

- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow Intermediates, Angewandte Chemie, 2022, 61(15),

Synthetic Routes 4

Condições de reacção

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C

Referência

- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl Transfer, Organic Letters, 2006, 8(17), 3785-3788

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium tert-butoxide , Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Tetrahydrofuran ; 6 h, rt

Referência

Cationic Copper(I) Complexes as Efficient Precatalysts for the Hydrosilylation of Carbonyl Compounds

,

Organometallics,

2006,

25(9),

2355-2358

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 2 h, 80 °C

Referência

Synthesis of Homoleptic and Heteroleptic Bis-N-heterocylic Carbene Group 11 Complexes

,

Organometallics,

2015,

34(2),

419-425

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

Referência

- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde Deuteration, ACS Catalysis, 2021, 11(23), 14561-14569

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

Referência

- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene Catalysis, Organic Letters, 2021, 23(11), 4197-4202

Synthetic Routes 9

Condições de reacção

1.1 Solvents: Dichloromethane ; 24 h, rt

1.2 48 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux

1.2 48 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux

Referência

- A model β-sheet interaction and thermodynamic analysis of β-strand mimetics, Organic & Biomolecular Chemistry, 2015, 13(27), 7402-7407

Synthetic Routes 10

Condições de reacção

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux

1.2 2 d, rt

1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux

Referência

- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-Milling, ChemSusChem, 2020, 13(1), 131-135

Synthetic Routes 11

Condições de reacção

1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt

Referência

Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity

,

Helvetica Chimica Acta,

2005,

88(3),

665-675

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C

Referência

Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization

,

Macromolecular Rapid Communications,

2016,

37(11),

934-938

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt

Referência

Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity

,

Polymer Composites,

2017,

38(4),

759-766

Synthetic Routes 14

Condições de reacção

1.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ; 24 h, 70 °C

2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C

2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C

Referência

- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves, Organic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt

1.2 overnight, rt

1.3 Solvents: Toluene ; 48 h, reflux

1.2 overnight, rt

1.3 Solvents: Toluene ; 48 h, reflux

Referência

- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxide, Organic & Biomolecular Chemistry, 2020, 18(1), 66-75

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

Referência

- Rerouting an organocatalytic reaction by intercepting its reactive intermediates, ChemRxiv, 2020, 1, 1-9

Synthetic Routes 17

Condições de reacção

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 overnight, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux

1.2 overnight, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux

Referência

- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade Catalysis, ChemSusChem, 2014, 7(9), 2742-2747

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt

1.2 18 h, rt

1.3 Solvents: Toluene ; 48 h, reflux

1.2 18 h, rt

1.3 Solvents: Toluene ; 48 h, reflux

Referência

- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with Ynals, Organic Letters, 2012, 14(18), 4906-4909

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Sodium hydroxide , Copper , Oxygen ; 5 h, rt

Referência

Cu(0), O2 and mechanical forces: a saving combination for efficient production of Cu-NHC complexes

,

Chemical Science,

2017,

8(2),

1086-1089

Synthetic Routes 20

Condições de reacção

1.1 Solvents: Acetonitrile ; 1 h, 80 °C

Referência

Heteroleptic Bis(N-heterocyclic carbene)Copper(I) Complexes: Highly Efficient Systems for the [3+2] Cycloaddition of Azides and Alkynes

,

Organometallics,

2012,

31(22),

7969-7975

Synthetic Routes 21

Condições de reacção

1.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C

Referência

- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves, Organic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214

Synthetic Routes 22

Condições de reacção

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C

1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C

Referência

- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto esters, Beilstein Journal of Organic Chemistry, 2012, 8, 1499-1504

Synthetic Routes 23

Condições de reacção

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt

Referência

An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction

,

Tetrahedron Letters,

2008,

49(22),

3663-3665

Synthetic Routes 24

Condições de reacção

1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt

1.2 10 min, 150 °C

1.2 10 min, 150 °C

Referência

Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves

,

Organic Process Research & Development,

2022,

26(1),

207-214

Synthetic Routes 25

Condições de reacção

1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C

Referência

A general and direct synthesis of imidazolium ionic liquids using orthoesters

,

Green Chemistry,

2014,

16(9),

4098-4101

Synthetic Routes 26

Condições de reacção

1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C

1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt

1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt

Referência

Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains

,

Bulletin of the Korean Chemical Society,

2006,

27(6),

847-852

Synthetic Routes 27

Condições de reacção

1.1 Solvents: Acetonitrile ; 3 - 6 h, rt; 2 - 5 h, rt

Referência

Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor

,

Journal of Organic Chemistry,

2021,

86(8),

5771-5777

Synthetic Routes 28

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt

Referência

Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing

,

China,

,

,

Borate(1-),tetrafluoro- Raw materials

- Copper, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy-

- Oxonium, trimethyl-(9CI)

- 2-PYRROLIDINONE, PHENYLHYDRAZONE

- 1-Allyl-3-methylimidazolium chloride

- 1-Vinylimidazole

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

- 1,4-Dimethoxybenzene

- Borate(1-),tetrafluoro-

- 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane

- [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]-chloro-copper

- 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-

- 1-Allylimidazole

- 1-Methylimidazole

Borate(1-),tetrafluoro- Preparation Products

- 1-Ethenyl-3-methylimidazol-3-ium (45534-45-0)

- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium (830317-15-2)

- Copper(1+), bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]- (886061-46-7)

- Borate(1-),tetrafluoro- (14874-70-5)

- 2-Fluoro-1,4-dimethoxybenzene (82830-49-7)

- 1H-Imidazolium, 1-methyl-3-(2-propenyl)- (98806-09-8)

Borate(1-),tetrafluoro- Literatura Relacionada

-

1. A diastereoselective cobalt-mediated synthesis of benzopyrans using a novel variation of an intramolecular Nicholas reaction in the key cyclisation step: optimisation and biological evaluation?1Alastair Mann,Christophe Muller,Elizabeth Tyrrell J. Chem. Soc. Perkin Trans. 1 1998 1427

-

M. Rok,P. Szklarz,G. Bator CrystEngComm 2018 20 5772

-

3. Reductive cleavage of propellane-type hydrazinium dications as a route to medium-sized ring bicyclic diamines with bridgehead nitrogen atomsRoger W. Alder,Richard B. Sessions,Andrew J. Bennet,Richard E. Moss J. Chem. Soc. Perkin Trans. 1 1982 603

-

Xiaojuan Yang,Chong Zhang,Liqiang Wu RSC Adv. 2015 5 25115

-

Deirdre M. Murphy,Ronan J. Cullen,Dilushan R. Jayasundara,Eoin M. Scanlan,Paula E. Colavita RSC Adv. 2012 2 6527

14874-70-5 (Borate(1-),tetrafluoro-) Produtos relacionados

- 459-45-0(4-fluorobenzene-1-diazonium; tetrafluoroboranuide)

- 1340443-15-3(3-fluoro-2-(methoxymethyl)aniline)

- 1797307-53-9(2-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide)

- 1804675-71-5(2-Chloro-6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid)

- 1797191-01-5(4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-7-phenyl-1,4-thiazepane)

- 2138426-69-2(3-(aminomethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide hydrochloride)

- 2137982-99-9(1-tert-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol)

- 1806843-84-4(3-Amino-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-acetonitrile)

- 1805948-99-5(3-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-4-acetic acid)

- 54-71-7(Pilocarpine hydrochloride)

Fornecedores recomendados

Suzhou Genelee Bio-Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro Ouro

CN Fornecedor

Reagente

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel